

Application Notes and Protocols for OptoDArG in Patch-Clamp Studies

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Compound of Interest

Compound Name: OptoDArG

Cat. No.: B609761

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

OptoDArG is a photoswitchable diacylglycerol (DAG) analog that allows for precise spatiotemporal control of DAG-sensitive signaling pathways. This optical tool is particularly valuable in patch-clamp electrophysiology for studying the kinetics and mechanisms of ion channels gated by DAG, such as members of the Transient Receptor Potential Canonical (TRPC) family. **OptoDArG** exists in two isomeric states: a biologically inactive trans form and an active cis form. Illumination with ultraviolet (UV) light converts **OptoDArG** from its inactive trans state to the active cis state, mimicking the presence of endogenous DAG and activating target proteins. Subsequent illumination with blue light rapidly reverts the molecule to its inactive trans form, allowing for the deactivation of the target protein to be studied with high temporal resolution. This "optical lipid clamp" provides a powerful method to investigate the lipid sensitivity of ion channels and other signaling proteins.^{[1][2][3][4]}

Mechanism of Action:

The core of **OptoDArG**'s functionality lies in its azobenzene moiety, which undergoes reversible photoisomerization. In the dark or under blue light, **OptoDArG** predominantly exists in the stable, linear trans configuration, which is biologically inactive.^[3] Upon exposure to UV light (typically around 365 nm), the azobenzene group isomerizes to the bent cis configuration. This conformational change renders **OptoDArG** capable of binding to and activating DAG-sensitive proteins, such as TRPC3, TRPC6, and TRPC7 channels. The process is reversible;

blue light (around 430-450 nm) promotes the back-isomerization to the inactive trans state, effectively terminating the signal. This rapid and reversible control allows for repeated activation and deactivation cycles within a single experiment.

Quantitative Data Summary

The following tables summarize key quantitative parameters for using **OptoDArG** in patch-clamp experiments, compiled from various studies.

Table 1: **OptoDArG** Application and Photostimulation Parameters

Parameter	Value	Reference
OptoDArG Concentration	20 μ M - 30 μ M	
Solvent for Stock Solution	Dimethyl sulfoxide (DMSO)	
Activation Wavelength (trans to cis)	360 - 375 nm (UV light)	
Deactivation Wavelength (cis to trans)	430 - 488 nm (Blue light)	
Activation Light Pulse Duration	1 s - 10 s	
Deactivation Light Pulse Duration	3 s - 10 s	

Table 2: Standard Electrophysiology Solutions for **OptoDArG** Experiments

Solution Type	Component	Concentration (mM)	Reference
Extracellular Solution (ECS)	NaCl	140	
	HEPES	10	
	Glucose	10	
	MgCl ₂	2	
	CaCl ₂	2	
	pH adjusted with NaOH	7.4	
Pipette Solution (Intracellular)	Cesium Methanesulfonate	150	
	CsCl	20	
	HEPES	15	
	MgCl ₂	5	
	EGTA	3	
	pH adjusted with CsOH	7.3	

Experimental Protocols

Cell Preparation

- Cell Culture: Culture cells (e.g., HEK293T) expressing the ion channel of interest (e.g., TRPC3 or TRPC6) on glass coverslips.
- Transfection: Transiently transfect cells with the plasmid DNA encoding the target ion channel using a suitable transfection reagent. It is advisable to co-transfect with a fluorescent protein (e.g., GFP) to easily identify transfected cells for patch-clamp recording.

- Incubation: Allow cells to express the protein for 24-48 hours post-transfection before the experiment.

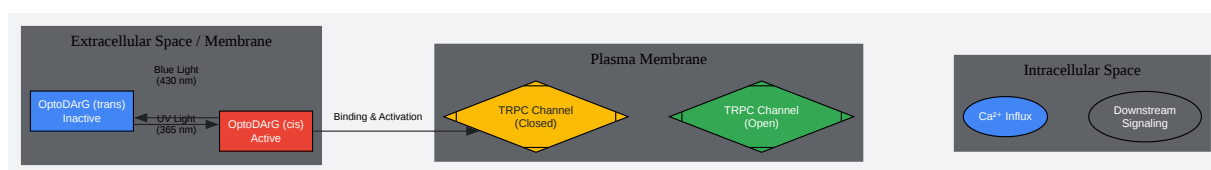
Patch-Clamp Electrophysiology

- Solution Preparation: Prepare the extracellular and intracellular solutions as detailed in Table 2. Filter sterilize the solutions before use.
- **OptoDArG** Preparation: Prepare a stock solution of **OptoDArG** in DMSO. On the day of the experiment, dilute the stock solution in the extracellular solution to the final working concentration (e.g., 20-30 μM). Protect the solution from light to prevent premature isomerization.
- Experimental Setup:
 - Mount the coverslip with the cultured cells in a perfusion chamber on the stage of an inverted microscope equipped for patch-clamp recording and fluorescence microscopy.
 - Use an appropriate light source (e.g., LED, xenon lamp) coupled to the microscope for photostimulation, with filters for the required UV and blue light wavelengths.
- Recording Procedure:
 - Identify transfected cells using fluorescence.
 - Obtain a whole-cell patch-clamp recording configuration using standard techniques. A gigaohm seal is crucial for stable recordings.
 - Hold the cell at a constant membrane potential (e.g., -40 mV or -60 mV) in voltage-clamp mode.
 - Continuously perfuse the cell with the **OptoDArG**-containing extracellular solution.
- Photostimulation and Data Acquisition:
 - Record baseline current in the dark or under blue light (inactive state).

- Apply a pulse of UV light (e.g., 365 nm for 10 seconds) to photo-isomerize **OptoDARG** to its cis form and activate the ion channels. Record the resulting current.
- To deactivate the channels, apply a pulse of blue light (e.g., 430 nm for 10 seconds) to revert **OptoDARG** to its trans form.
- Repeat the light-stimulation cycles as needed to assess the kinetics of activation, deactivation, and potential sensitization of the channels.
- Acquire data using an appropriate amplifier and digitizer, filtering the signal at 2 kHz and digitizing at 8 kHz.

Visualizations

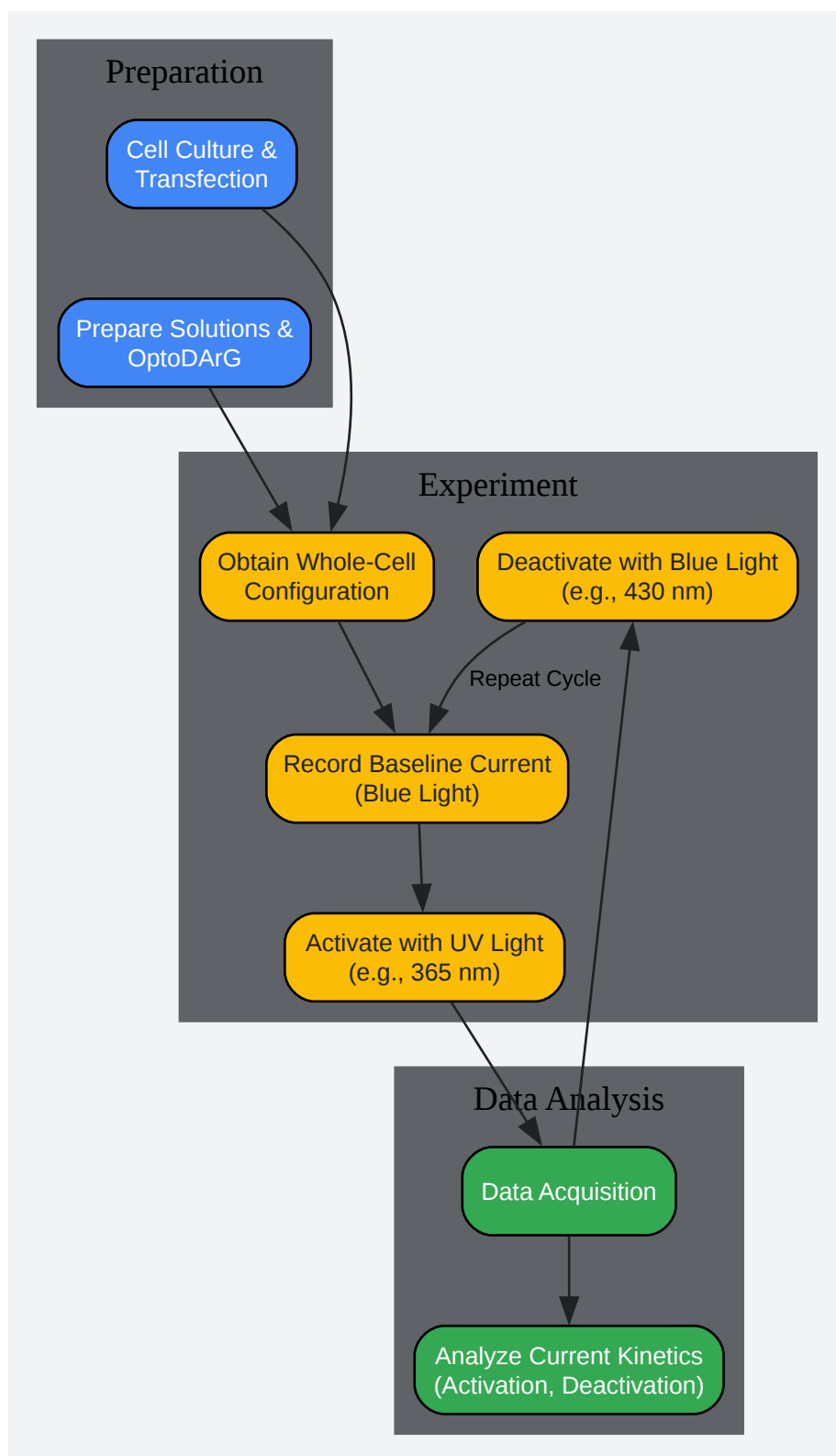
Signaling Pathway of OptoDARG Action



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Caption: **OptoDARG** photo-isomerization and activation of a TRPC channel.

Experimental Workflow for OptoDARG Patch-Clamp Studies



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Caption: Workflow for a typical **OptoDARg** patch-clamp experiment.

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